molecular formula C9H13N3O5S B12244584 ethyl 2-(carbamoylmethyl)-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate

ethyl 2-(carbamoylmethyl)-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate

Cat. No.: B12244584
M. Wt: 275.28 g/mol
InChI Key: GWAOMMRFWJRIJB-UHFFFAOYSA-N
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Description

Ethyl 2-(carbamoylmethyl)-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate is a complex organic compound that belongs to the class of thiadiazines Thiadiazines are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(carbamoylmethyl)-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate typically involves the reaction of ethyl acetoacetate with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazine ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to catalyze the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(carbamoylmethyl)-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl or thiadiazine ring positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Ethyl 2-(carbamoylmethyl)-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(carbamoylmethyl)-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(carbamoylmethyl)-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate:

    Thiadiazine derivatives: Other thiadiazine derivatives may have different substituents, leading to variations in their chemical and biological properties.

    Carbamates: Compounds containing carbamate groups can have similar reactivity but different structural features.

Properties

Molecular Formula

C9H13N3O5S

Molecular Weight

275.28 g/mol

IUPAC Name

ethyl 2-(2-amino-2-oxoethyl)-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate

InChI

InChI=1S/C9H13N3O5S/c1-3-17-9(14)7-4-12(5-8(10)13)18(15,16)11-6(7)2/h4H,3,5H2,1-2H3,(H2,10,13)

InChI Key

GWAOMMRFWJRIJB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(S(=O)(=O)N=C1C)CC(=O)N

Origin of Product

United States

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